molecular formula C11H7FN2O3 B5203757 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Cat. No.: B5203757
M. Wt: 234.18 g/mol
InChI Key: BQTLNACROYQVRJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium ethoxide, leading to the formation of the pyrimidine ring.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Introduction of additional carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluorophenyl group can enhance binding affinity to certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The pyrimidine ring is a common scaffold in many pharmaceuticals, and modifications to this structure can lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
  • 2-(4-bromophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
  • 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTLNACROYQVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=O)N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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